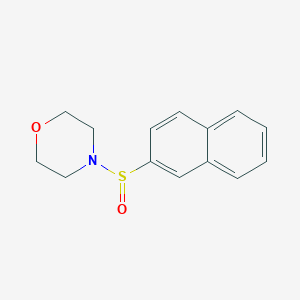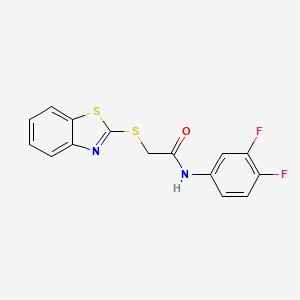
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione, also known as IKK inhibitor VII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of IKK, which is a protein kinase that plays a crucial role in the regulation of the immune response and inflammation. In
Wirkmechanismus
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII works by binding to the ATP-binding site of this compound, which prevents the phosphorylation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB activation and the downstream production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound inhibitor VII has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. This compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines such as CXCL1 and CXCL2. Moreover, this compound inhibitor VII can inhibit the migration of immune cells to the site of inflammation, which can further reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII in lab experiments is its potency and specificity for this compound inhibition. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor VII is its poor solubility in aqueous solutions, which can complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII. One of the potential applications of this compound is in the treatment of cancer. This compound has been shown to play a critical role in the survival and proliferation of cancer cells, and the inhibition of this compound by this compound inhibitor VII can induce apoptosis in cancer cells. Moreover, the use of this compound inhibitor VII in combination with other cancer therapies may enhance their efficacy. Another potential application of this compound inhibitor VII is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The inhibition of this compound can suppress the production of autoantibodies and reduce the inflammatory response in these diseases. Finally, the development of more potent and selective this compound inhibitors may further enhance our understanding of the role of this compound in various biological processes and lead to the development of novel therapeutics.
Synthesemethoden
The synthesis of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII involves the condensation of 2-(1H-indol-3-yl)acetaldehyde and 5-(4-methoxyphenyl)-1,3-cyclohexanedione in the presence of a base. The resulting product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response and inflammation. By inhibiting the activation of NF-κB, this compound inhibitor VII can suppress the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various diseases.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-17-8-6-14(7-9-17)15-11-21(24)19(22(25)12-15)10-16-13-23-20-5-3-2-4-18(16)20/h2-10,13,15,23H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCTTXGDYSOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(=CC3=CNC4=CC=CC=C43)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)
![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)

![(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5690946.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5690951.png)
![cis-3a-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5690958.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)
![6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5690974.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)